1-Bromo-2-methylpropan-2-yl cyclohexylcarbamate
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Overview
Description
1-Bromo-2-methylpropan-2-yl cyclohexylcarbamate is an organic compound that features a brominated alkyl group and a carbamate functional group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-methylpropan-2-yl cyclohexylcarbamate typically involves the reaction of 1-bromo-2-methylpropane with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methylpropan-2-yl cyclohexylcarbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted carbamates or amines.
Oxidation: Products include alcohols or ketones.
Reduction: Products include amines.
Scientific Research Applications
1-Bromo-2-methylpropan-2-yl cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylpropan-2-yl cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, while the carbamate group can form hydrogen bonds or covalent interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: A simpler brominated alkane without the carbamate group.
Cyclohexyl isocyanate: Contains the isocyanate functional group but lacks the brominated alkyl group.
2-Bromo-2-methylpropane: Similar structure but with a different substitution pattern on the alkyl chain.
Uniqueness
1-Bromo-2-methylpropan-2-yl cyclohexylcarbamate is unique due to the presence of both a brominated alkyl group and a carbamate functional group attached to a cyclohexane ring
Properties
CAS No. |
88476-24-8 |
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Molecular Formula |
C11H20BrNO2 |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
(1-bromo-2-methylpropan-2-yl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,8-12)15-10(14)13-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
VNNGRUSIHWPNCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)OC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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